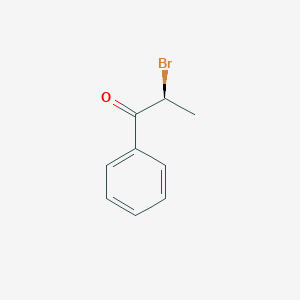

(2S)-2-bromo-1-phenylpropan-1-one

Description

(2S)-2-Bromo-1-phenylpropan-1-one (CAS: Not explicitly provided in evidence; synonyms include α-bromopropiophenone and 2-bromopropiophenone ) is a chiral brominated aromatic ketone. Its molecular formula is C₉H₉BrO, featuring a phenyl group attached to a propan-1-one backbone with a bromine atom at the C2 position in the (S)-configuration.

Properties

CAS No. |

100679-76-3 |

|---|---|

Molecular Formula |

C9H9BrO |

Molecular Weight |

213.07 g/mol |

IUPAC Name |

(2S)-2-bromo-1-phenylpropan-1-one |

InChI |

InChI=1S/C9H9BrO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m0/s1 |

InChI Key |

WPDWOCRJBPXJFM-ZETCQYMHSA-N |

SMILES |

CC(C(=O)C1=CC=CC=C1)Br |

Isomeric SMILES |

C[C@@H](C(=O)C1=CC=CC=C1)Br |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)Br |

Synonyms |

1-Propanone, 2-bromo-1-phenyl-, (S)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one

- Structure : Features a 4-methylphenyl group and a conjugated double bond at C2–C3 .

- Key Differences :

- The presence of a double bond increases electrophilicity at the α-carbon, enhancing reactivity in Michael additions.

- The 4-methyl substituent on the phenyl ring may improve steric hindrance, reducing nucleophilic attack compared to the parent compound.

- Applications: Limited data in evidence, but structural features suggest utility in crystallography and materials science .

2-Bromo-2-methyl-1-[4-(methylsulfanyl)-phenyl]propan-1-one

5-(2-Bromopropanoyl)-2-methoxybenzenesulfonamide

- Structure : A sulfonamide derivative with a methoxy group at the 2-position of the benzene ring .

- Key Differences :

- The sulfonamide group enhances hydrogen-bonding capacity, improving solubility in polar solvents.

- The methoxy group directs electrophilic substitution to specific positions on the aromatic ring.

- Applications: Potential use in pharmaceuticals due to sulfonamide’s bioactivity .

Comparative Data Table

Research Findings and Trends

- Reactivity : The (2S)-enantiomer’s stereochemistry is critical for asymmetric synthesis, while racemic mixtures (e.g., ’s R/S forms) may exhibit reduced specificity in biological systems.

- Electronic Effects : Electron-withdrawing groups (e.g., Br) increase electrophilicity, whereas electron-donating groups (e.g., methylsulfanyl) modulate reaction pathways .

- Biological Activity : Brominated ketones are prioritized in drug discovery for their ability to undergo nucleophilic substitution, enabling covalent binding to biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.